

"D-Psicose stability during food processing and storage"

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Compound of Interest

Compound Name: *D-Psicose-d*

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D-Psicose Stability Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Psicose (Allulose). The information addresses common issues encountered during experiments related to its stability in food processing and storage.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of D-Psicose during food processing?

D-Psicose is considered stable under a variety of food processing conditions, making it a versatile replacement for sucrose and other caloric sweeteners.^[1] It has good stability at higher temperatures, such as those used in baking, and also holds up well in low pH systems like acidic beverages, even under high-temperature processing.^[1] However, its stability is significantly influenced by factors such as temperature, pH, and the presence of amino acids.^{[2][3]} Degradation can occur at elevated temperatures and pH levels, but these losses can often be minimized by controlling the processing conditions.^{[2][3][4]}

Q2: How does temperature affect the stability of D-Psicose?

Temperature is a critical factor in D-Psicose stability. As the temperature increases, the degradation of D-Psicose accelerates.[2][3]

- Caramelization: In a 40% (w/w) D-Psicose solution at pH 6.5, the sugar is largely unaltered when heated at 60°C for 24 hours.[2] However, at 80°C and 100°C, degradation occurs gradually, with a residual ratio of 84.1% after 24 hours at 100°C.[2]
- Maillard Reaction: When heated with glycine (an amino acid), D-Psicose degradation increases with rising temperature and time.[5]
- Baking: D-Psicose browns faster than regular sugar in high-temperature ovens.[6][7] It is often recommended to reduce the oven temperature to prevent excessive browning or burning.[6]

Q3: What is the effect of pH on D-Psicose stability?

D-Psicose is more stable in acidic (low pH) conditions than in neutral or alkaline (high pH) conditions.[2]

- Caramelization: When heated at 100°C, D-Psicose degradation increases as the initial pH of the solution rises from 4.0 to 11.0.[2] In acidic foods like fig jam (pH ~4.1) and nori-tsukudani (pH ~4.8), D-Psicose is quite stable, with degradation reported to be only 3.3% and 3.6%, respectively.[2]
- Maillard Reaction: The Maillard browning reaction rate increases as the pH rises from 3 to 7. [5] Higher initial pH values facilitate greater D-Psicose degradation when heated in the presence of amino acids.[2] In solutions with an initial pH of 9.0 or 11.0, the pH tends to drop during heating due to the formation of acidic compounds, which can then slow the rate of degradation.[2]

Q4: How does D-Psicose participate in the Maillard reaction and browning?

D-Psicose readily participates in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids that is responsible for the browning and flavor development in many cooked foods.[3][8] In fact, D-Psicose facilitates the Maillard reaction more readily than many other reducing sugars.[3][4]

The rate of browning is influenced by temperature, time, pH, and the type of amino acid present.[5][9] The browning intensity of D-Psicose mixed with basic and non-polar amino acids is higher than with acidic amino acids.[5] This property allows D-Psicose to produce an attractive color and flavor in baked goods without additional pigments.[10] However, it also means that products made with allulose can brown much faster than those made with sucrose.[6][7]

Q5: What is the shelf life and storage stability of D-Psicose?

D-Psicose has a good shelf life, comparable to regular sugar.[11] The FDA has noted that allulose can last up to 9 months in syrup form and up to 26 months as a granulated sugar.[11] It does not crystallize upon cooling after being cooked, which makes it an excellent option for candies, fillings, and meringues.[6][11] Its ability to retain moisture also contributes to preventing texture deterioration in products like bread during storage.[3]

Troubleshooting Guides

Issue 1: My product is browning too quickly or unevenly during baking.

- Cause: D-Psicose undergoes the Maillard reaction and caramelizes more readily and at a faster rate than sucrose.[3][6][7]
- Troubleshooting Steps:
 - Reduce Oven Temperature: Lower the baking temperature. For cookies, a reduction from 350°F to 300°F is suggested. For cakes, try reducing from 350°F to 325°F.[6]
 - Cover the Product: If the top is browning too fast, loosely cover it with parchment paper or aluminum foil during the later stages of baking.[6]
 - Monitor Closely: Baking times may need to be shortened. Watch the product carefully as burning can happen quickly.[7]
 - Consider Blending: In some applications, replacing only a portion of the primary sweetener with D-Psicose can help manage the browning rate.

Issue 2: I am observing significant D-Psicose loss in my acidic beverage formulation after heat processing.

- Cause: While D-Psicose is generally stable in acidic conditions, the combination of low pH and high-heat processing can still lead to some degradation.[1][2]
- Troubleshooting Steps:
 - Verify pH: Ensure the final pH of your beverage is within the expected range. D-Psicose is most stable at a lower pH (e.g., 4.0).[2]
 - Optimize Heat Treatment: Evaluate if a High-Temperature Short-Time (HTST) process can be used instead of a longer, lower-temperature process. Minimizing the total time at elevated temperatures can reduce degradation.[2]
 - Quantify Loss: Use an appropriate analytical method, like HPLC, to accurately quantify the D-Psicose content before and after processing to determine the exact percentage of loss. [3]
 - Evaluate Ingredient Interactions: While D-Psicose itself is stable, interactions with other ingredients at high temperatures could potentially contribute to degradation. A simplified model system might help isolate the cause.

Issue 3: The texture of my final product (e.g., cookie, cake) is too soft or lacks structure.

- Cause: D-Psicose has different functional properties compared to sucrose. It is a good humectant, meaning it binds water well, which can lead to softer, chewier textures.[11] It also does not crystallize, which is beneficial for syrups but can be a drawback in baked goods where a crystalline structure contributes to crispness.[7][11]
- Troubleshooting Steps:
 - Blend with Other Sweeteners: For baked goods requiring a firm or crisp texture, such as biscotti or certain cookies, using D-Psicose as the sole sweetener may not yield the desired result.[6][7] Try blending it with other sweeteners, like erythritol, to achieve a better texture.[7]

- Adjust Formulation: You may need to adjust the levels of other ingredients that provide structure, such as flour or eggs.
- Incorporate Bulking Agents: Adding ingredients like inulin can help provide the desirable texture that might be lost when replacing sucrose entirely.[\[6\]](#)

Data Presentation: Quantitative Stability of D-Psicose

Table 1: Effect of Temperature and pH on D-Psicose Stability during Caramelization

(Data synthesized from a study heating a 40% w/w D-Psicose solution for 24 hours)[\[2\]](#)

Condition	Parameter	Value	Residual D-Psicose (%)	Observations
Temperature	60°C	pH 6.5	~100%	Largely unaltered.[2]
80°C	pH 6.5	Gradual Decrease	Noticeable browning and pH drop.[2]	
100°C	pH 6.5	84.1%	Significant browning and pH drop.[2]	
pH (at 100°C)	4.0	-	High Stability	
6.5	-	84.1%	pH dropped over time.[2]	Final pH did not change.[2]
9.0	-	Moderate Stability	Significant browning; pH dropped to ~4.[2]	
11.0	-	~60% (after 8h)	Rapid initial degradation, then leveled off. [2]	

Table 2: Effect of Temperature and pH on D-Psicose Stability during Maillard Reaction

(Data synthesized from a study heating a 0.05 M D-Psicose and 0.05 M glycine mixture)[2]

Condition	Parameter	Value	Stability Observation
Temperature	60°C	pH 6.5	High stability
80°C	pH 6.5	Moderate stability	High stability
100°C	pH 6.5	Lower stability, significant browning	
pH (at 100°C)	4.0	-	
6.5	-	Moderate stability	High stability
9.0	-	Lower stability	
11.0	-	Lowest stability, significant degradation	

Table 3: D-Psicose Degradation in Various Food Products During Processing[2][4]

Food Product	Initial pH	Final pH	Processing Notes	D-Psicose Degradation (%)
Fig Jam	4.1	4.1	Acidic, low heating temperature	3.3%
Nori-tsukudani	4.8	4.7	Acidic, low heating temperature	3.6%
Gyuhi	6.8	6.6	Neutral	7.9%
Sponge Cake	7.8	6.0	Neutral initial pH, baked	10.8%

Experimental Protocols

Protocol 1: General Method for Evaluating D-Psicose Stability during Caramelization

This protocol is based on the methodology described in the study by Oshima et al. (2014).^[2]

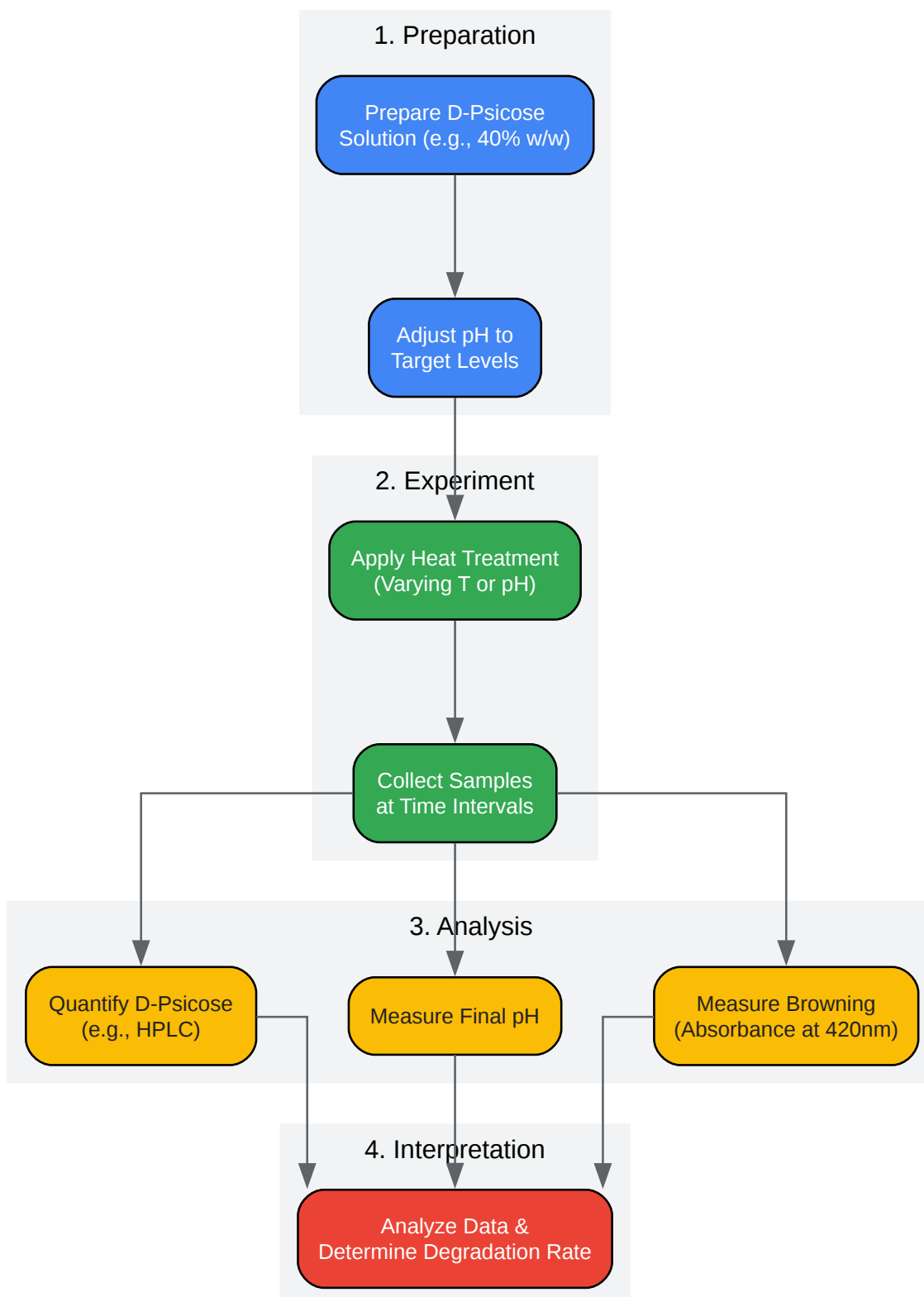
- Sample Preparation:
 - Prepare a 40% (w/w) aqueous solution of D-Psicose.
 - Divide the solution into aliquots. For pH testing, adjust the initial pH of each aliquot to the desired levels (e.g., 4.0, 6.5, 9.0, 11.0) using appropriate acids or bases.
- Heating Experiment:
 - For temperature testing, place the pH-adjusted samples (e.g., pH 6.5) in a temperature-controlled environment (e.g., water bath or oven) at the desired temperatures (e.g., 60°C, 80°C, 100°C).
 - For pH testing, place the samples with varying initial pH levels at a constant high temperature (e.g., 100°C).
 - Collect samples at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
- Analysis:
 - D-Psicose Quantification: Dilute the collected samples and analyze the D-Psicose concentration using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., pulsed amperometric detection or refractive index detection).^[3]^[12]
 - pH Measurement: Measure the final pH of each sample at each time point using a calibrated pH meter.
 - Browning Measurement: Measure the intensity of the brown color by recording the absorbance of the solution at 420 nm using a spectrophotometer.

Protocol 2: General Method for Quantifying D-Psicose in Food Samples

This protocol outlines a general approach for sample preparation and analysis. Specific methods may need to be validated for different food matrices.[\[3\]](#)[\[13\]](#)[\[14\]](#)

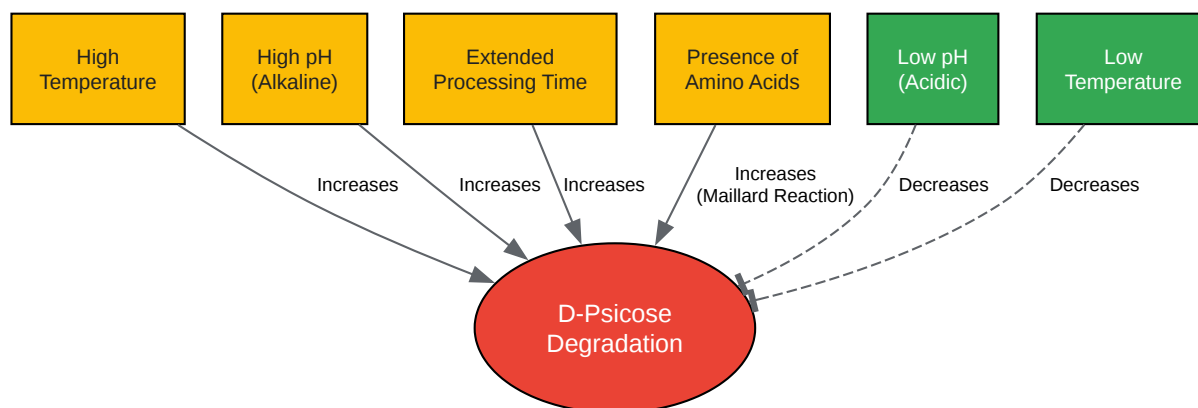
- Sample Extraction:
 - Homogenize a known weight of the food sample.
 - For solid samples, perform an extraction using a suitable solvent, typically purified water. Ultrasound-assisted extraction (UAE) can be employed to improve efficiency.[\[3\]](#)[\[13\]](#) A common ratio is 1g of sample to 20mL of water.[\[13\]](#)
 - Centrifuge the mixture to separate solid particles.
- Sample Cleanup:
 - Filter the supernatant through a syringe filter (e.g., 0.45 μ m) to remove fine particulates.
 - For complex matrices, a solid-phase extraction (SPE) step (e.g., using a C18 cartridge) may be necessary to remove interfering substances like fats and proteins.[\[3\]](#)
- Chromatographic Analysis (HPLC):
 - System: An HPLC system equipped with a refractive index detector (RID) or a pulsed amperometric detector (PAD) is commonly used.[\[3\]](#) Capillary electrophoresis (CE) is another sensitive method.[\[12\]](#)[\[14\]](#)
 - Column: An amino-propyl or ligand exchange column is often suitable for sugar analysis.
 - Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water, is used.
 - Quantification: Prepare a standard curve using known concentrations of pure D-Psicose. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations



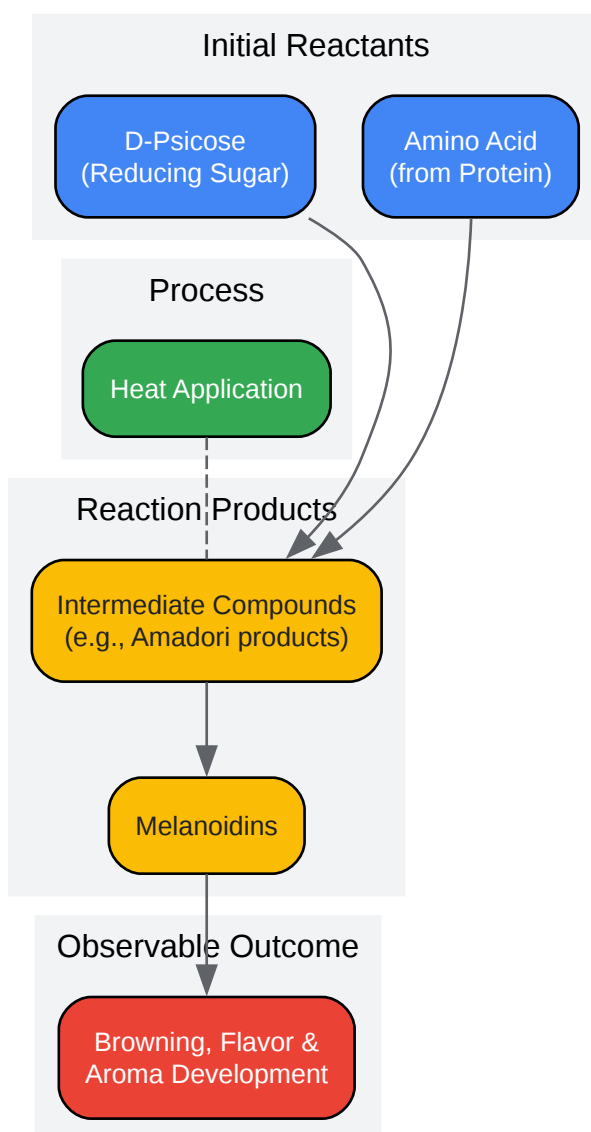
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Caption: Workflow for a D-Psicose stability study.



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Caption: Factors influencing D-Psicose degradation.



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